molecular formula C9H14ClNS B1416865 4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride CAS No. 1172881-86-5

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride

Cat. No. B1416865
M. Wt: 203.73 g/mol
InChI Key: FTVSPLXADCZCEH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride (THB-MHA-HCl) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the aminomethylbenzothiophene family, and is a white crystalline powder that is soluble in water and ethanol. THB-MHA-HCl has been used in a variety of scientific experiments, including those related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

Neuroprotective Properties

  • Glutamate Transport Protection : A study by Cauquil-Caubère & Kamenka (1998) explored the ability of compounds, including 4,5,6,7-Tetrahydro-benzothiophen-ylamines, to act as hydroxyl radical scavengers. These compounds showed promise in protecting astroglial glutamate transporters against the inhibitory effects of radicals, suggesting potential in mitigating excitotoxic glutamate release during acute central nervous system diseases.

Anticonvulsant Activity

  • Seizure Prevention : In the field of epilepsy research, Ohkubo et al. (1996) investigated 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds for their anticonvulsant activities. The study, published in the Chemical & Pharmaceutical Bulletin, found significant anticonvulsant effects in some of these compounds, underscoring their potential in managing seizures.

Antitumor Activity

  • Cancer Treatment Potential : Ostapiuk, Frolov, and Matiychuk (2017) synthesized new derivatives of 4,5,6,7-tetrahydro-1-benzothiophene and evaluated their antitumor activities. Their findings, detailed in their research here, revealed that some derivatives exhibited significant antitumor effects, indicating a pathway for developing innovative anti-cancer agents.

Chemical Synthesis and Analysis

  • Synthesis and Analytical Optimization : Chiriapkin, Kodonidi, and Larsky (2021) focused on optimizing the synthesis and analysis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. As per their study in Drug Development & Registration, these efforts are crucial for medical chemistry and pharmaceutical science, contributing to the development of compounds with specific pharmacological properties.

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h5H,1-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVSPLXADCZCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride
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4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride

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